Dipropylamine hydrobromide
Overview
Description
Dipropylamine hydrobromide is an organic compound with the molecular formula C6H15N·HBr. It is a white to light yellow powder that is hygroscopic and should be stored under inert gas conditions . This compound is primarily used in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dipropylamine hydrobromide can be synthesized through the reaction of dipropylamine with hydrobromic acid. The reaction typically involves the following steps:
Preparation of Dipropylamine: Dipropylamine can be synthesized by the catalytic hydrogenation of acrylonitrile using a copper-nickel catalyst at temperatures ranging from 40 to 250°C and pressures up to 4.9 MPa.
Formation of this compound: Dipropylamine is then reacted with hydrobromic acid to form this compound. The reaction is usually carried out in an aqueous medium under controlled temperature conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis of dipropylamine followed by its reaction with hydrobromic acid. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: Dipropylamine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: While dipropylamine itself can undergo oxidation and reduction reactions, the hydrobromide salt is more stable and less reactive in these types of reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used, but these reactions are less common for the hydrobromide salt.
Major Products:
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reacting with an alkyl halide can produce a tertiary amine.
Oxidation and Reduction: These reactions typically yield oxidized or reduced forms of dipropylamine, but are less relevant for the hydrobromide salt.
Scientific Research Applications
Dipropylamine hydrobromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amine derivatives.
Biology: It can be used in the study of amine metabolism and enzyme interactions.
Medicine: While not a common pharmaceutical agent, it can be used in the synthesis of drug intermediates.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of dipropylamine hydrobromide involves its interaction with various molecular targets:
Molecular Targets: It primarily interacts with nucleophiles and electrophiles in chemical reactions.
Pathways Involved: The compound can participate in pathways involving nucleophilic substitution and amine metabolism.
Comparison with Similar Compounds
Dipropylamine: The free amine form, which is more reactive and less stable than the hydrobromide salt.
Diethylamine: Another secondary amine with similar properties but different reactivity due to the ethyl groups.
Triethylamine: A tertiary amine with different physical and chemical properties.
Uniqueness: Dipropylamine hydrobromide is unique due to its stability and ease of handling compared to the free amine. Its hydrobromide form makes it less volatile and more suitable for certain industrial applications.
Properties
IUPAC Name |
N-propylpropan-1-amine;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.BrH/c1-3-5-7-6-4-2;/h7H,3-6H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJRCNLPISUZCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7334-96-5 | |
Record name | Dipropylamine Hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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